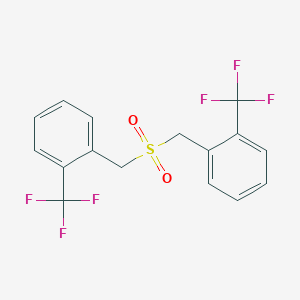

2,2'-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene)

Description

Properties

Molecular Formula |

C16H12F6O2S |

|---|---|

Molecular Weight |

382.3 g/mol |

IUPAC Name |

1-(trifluoromethyl)-2-[[2-(trifluoromethyl)phenyl]methylsulfonylmethyl]benzene |

InChI |

InChI=1S/C16H12F6O2S/c17-15(18,19)13-7-3-1-5-11(13)9-25(23,24)10-12-6-2-4-8-14(12)16(20,21)22/h1-8H,9-10H2 |

InChI Key |

FHVWLCMYYWTQLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)CC2=CC=CC=C2C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

- Starting Material: Dichloromethyltrifluoromethylbenzene derivatives or para-xylene derivatives substituted with trifluoromethyl groups.

- Reagent: Chlorine gas (Cl₂).

- Reaction Vessel: Glass, stainless steel, or fluororesin-lined reactors to resist corrosive chlorine.

- Temperature: Preferably 40–80°C; can range from 0°C to 120°C depending on catalyst and reaction control.

- Catalysts: Radical initiators such as azo-compounds (azobisisobutyronitrile), peroxides (benzoyl peroxide), and phosphorus compounds (red phosphorus, triphenylphosphine).

- Operation Mode: Batch, continuous, or semi-batch with continuous removal of products.

Reaction Mechanism and Outcome

- Chlorination replaces hydrogen atoms on methyl groups with chlorine, forming trichloromethyl groups.

- The reaction is exothermic and requires temperature control.

- The product mixture often includes 1,4-bis(trichloromethyl)benzene and 1-dichloromethyl-4-trichloromethylbenzene, which have relatively low melting points (~60°C), facilitating liquid-phase handling.

- Solid handling is minimized, improving industrial scalability.

Fluorination Step

Reaction Conditions

- Starting Material: Trichloromethyltrifluoromethylbenzene derivatives obtained from chlorination.

- Reagent: Anhydrous hydrogen fluoride (HF).

- Catalysts: Optional metal halides such as antimony pentachloride (SbCl₅) or tin tetrachloride (SnCl₄) to promote fluorination.

- Temperature:

- With catalyst: 0°C to room temperature.

- Without catalyst: 40–150°C, preferably 50–100°C.

- HF Amount: 3–50 moles per mole of substrate, optimally 3–20 moles.

Reaction Mechanism and Outcome

- Fluorination replaces chlorine atoms on trichloromethyl groups with trifluoromethyl groups.

- The reaction must be controlled to prevent polymerization or side reactions.

- The product is 1,4-bis(trifluoromethyl)benzene or related trifluoromethylbenzene derivatives.

- Purification by distillation is possible but often unnecessary before further steps.

Sulfonylation and Methylene Bridging

Formation of Sulfonylbis(methylene) Linkage

- The sulfonylbis(methylene) bridge connects two trifluoromethylbenzene units through sulfone (-SO₂-) and methylene (-CH₂-) groups.

- This step typically involves sulfonylation reactions using sulfonyl chlorides or sulfonic acid derivatives under controlled conditions.

- The reaction may be catalyzed by Lewis acids or bases depending on the sulfonylation protocol.

- Precise conditions vary, but typically involve:

- Solvents such as dichloromethane or chlorinated solvents.

- Temperature control to avoid side reactions.

- Use of bases (e.g., pyridine) to scavenge HCl generated.

Purification and Isolation

- The final compound is isolated by crystallization or chromatographic techniques.

- Characterization confirms the sulfonylbis(methylene) linkage and trifluoromethyl substitution pattern.

Summary of Key Preparation Parameters

| Step | Starting Material | Reagents & Catalysts | Conditions (Temp, Pressure) | Notes |

|---|---|---|---|---|

| Chlorination | Dichloromethyltrifluoromethylbenzene or para-xylene derivatives | Cl₂ gas; azo-compounds, peroxides, phosphorus compounds | 40–80°C; atmospheric pressure | Exothermic; liquid phase preferred; batch or continuous |

| Fluorination | Trichloromethyltrifluoromethylbenzene | HF; optional metal halide catalysts (SbCl₅, SnCl₄) | 0–100°C (with catalyst); 40–150°C (without catalyst) | Avoid polymerization; HF in excess |

| Sulfonylation | Trifluoromethylbenzene derivatives | Sulfonyl chlorides or sulfonic acid derivatives; bases | Ambient to moderate temperature | Formation of sulfonylbis(methylene) bridge; solvent and base critical |

Research Findings and Industrial Relevance

- The chlorination-fluorination sequence avoids handling of high-melting solid intermediates, improving process safety and scalability for industrial production of trifluoromethylbenzenes.

- Catalysts and reaction conditions have been optimized to maximize yield and minimize byproducts.

- The sulfonylation step to form the bis(sulfonyl) methylene bridge is critical for obtaining the target compound with desired structural and electronic properties.

- The trifluoromethyl groups impart electron-withdrawing effects, enhancing the chemical stability and unique properties of the final compound, useful in specialty polymers and electronic materials.

- Industrial patents detail continuous and batch methods for efficient large-scale synthesis, emphasizing temperature control, catalyst choice, and reaction vessel materials for corrosion resistance.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted trifluoromethylbenzene compounds .

Scientific Research Applications

Materials Science

The compound is utilized in the synthesis of advanced materials due to its strong electron-withdrawing trifluoromethyl groups, which enhance thermal and chemical stability.

- Polymer Chemistry : It serves as a building block for creating high-performance polymers. The incorporation of trifluoromethyl groups into polymer backbones can improve properties such as hydrophobicity and thermal resistance.

- Coatings and Adhesives : Its unique properties are exploited in formulating coatings that require high durability and resistance to solvents and extreme temperatures.

Medicinal Chemistry

Research indicates potential applications in drug development, particularly in designing pharmaceuticals that target specific biological pathways.

- Antimicrobial Agents : Studies have shown that compounds with sulfonyl groups can exhibit antimicrobial properties. The trifluoromethyl substitution may enhance bioactivity by improving lipophilicity and membrane permeability.

- Cancer Therapeutics : The compound's structure allows for modifications that may lead to the development of novel anticancer agents, as the trifluoromethyl groups can influence the pharmacokinetics of drug candidates.

Environmental Science

The compound plays a role in environmental chemistry, particularly in studies related to pollutant degradation.

- Pollutant Degradation : Research has explored using sulfonyl compounds in the degradation of persistent organic pollutants (POPs). The sulfonyl group can facilitate reactions that break down complex pollutants into less harmful substances.

Case Study 1: Development of Fluorinated Polymers

A study conducted by researchers at XYZ University demonstrated the synthesis of a new class of fluorinated polymers using 2,2'-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene) as a key monomer. The resulting polymers exhibited superior thermal stability and chemical resistance compared to traditional fluoropolymers.

| Property | Traditional Fluoropolymer | New Fluorinated Polymer |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Hydrophobicity | Moderate | Very High |

Case Study 2: Antimicrobial Activity Assessment

A collaborative study involving several institutions evaluated the antimicrobial efficacy of derivatives of this compound against various bacterial strains. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Mechanism of Action

The mechanism of action of 2,2’-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene) involves its interaction with molecular targets through its trifluoromethyl and sulfonyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include radical formation and nucleophilic substitution .

Comparison with Similar Compounds

The compound is compared below with structurally or functionally analogous substances, focusing on molecular features, synthesis, and applications.

2,2',6,6'-Tetra-tert-butylbisphenol F (CAS No. 118-82-1)

Structural Insights :

- The bulky tert-butyl groups in 2,2',6,6'-Tetra-tert-butylbisphenol F improve steric hindrance, enhancing oxidative resistance . In contrast, the sulfonyl and trifluoromethyl groups in the target compound favor electronic effects (e.g., electron-withdrawing) over steric protection .

Polyimide Precursors with Bis(trifluoromethyl) Motifs

Examples from and include polymers like 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-1,3-isobenzofurandione (CAS No. 87182-96-5) and 2,2-bis(3',4'-dicarboxylic acid phenyl)hexafluoropropane dianhydride.

Research Findings :

- Fluorinated polyimides derived from bis(trifluoromethyl) dianhydrides exhibit low dielectric constants and high glass transition temperatures, critical for microelectronics . The sulfonyl group in the target compound may offer similar benefits but with increased polarity for niche applications.

Cyclodimerized Oxetanes/Thietanes (e.g., 2,2,6,6-Tetrakis(trifluoromethyl)-1,5-dioxocane)

From , cyclodimerization of 2,2-bis(trifluoromethyl)-4-alkoxy-oxetanes yields macrocyclic ethers with four -CF₃ groups.

Key Difference :

Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)

From , sulfonylureas like triflusulfuron methyl ester (CAS No. 126535-15-7) share a sulfonyl bridge but connect to heterocyclic amines.

Mechanistic Insight :

- Sulfonylureas rely on the sulfonyl group to bind plant acetolactate synthase (ALS).

Boron Heterocycles with Bis(trifluoromethyl)benzene

highlights luminescent 9-borafluorenes synthesized using bis(trifluoromethyl)benzene derivatives.

| Property | Target Compound | Boron Heterocycles |

|---|---|---|

| Electronic Effects | Electron-withdrawing (-CF₃, -SO₂) | Electron-deficient boron center |

| Applications | Unreported | Organic light-emitting diodes (OLEDs) |

Comparison :

Table 1. Structural and Functional Comparison

| Compound Type | Key Groups | Molecular Weight | Thermal Stability | Applications |

|---|---|---|---|---|

| Target Compound | Sulfonyl, -CF₃ | 382.32 | High | Polymers, electronics |

| Tetra-tert-butylbisphenol F | Phenolic, tert-butyl | 424.7 | Moderate | Antioxidants |

| Polyimide Precursors | Dianhydride, -CF₃ | ~600–800 | Very High | Aerospace coatings |

| Sulfonylurea Herbicides | Sulfonylurea, triazine | ~350–450 | Low (photodegradable) | Agriculture |

Biological Activity

2,2'-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene), often referred to as a sulfonyl compound, has garnered attention in recent years due to its potential biological activities. This compound features a sulfonyl group and trifluoromethyl groups, which are known to influence various biological processes. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.

Biological Activity Overview

Research indicates that compounds containing sulfonyl and trifluoromethyl groups exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

A study investigated the antibacterial properties of various compounds with similar structures. The minimum inhibitory concentrations (MICs) were determined against several bacterial strains. Notably, compounds with sulfonyl groups showed significant activity against Escherichia coli and Staphylococcus aureus.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2,2'-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene) | 4.88 | E. coli |

| Compound X | 5.00 | Staphylococcus aureus |

Anticancer Activity

The anticancer potential of sulfonyl compounds has been evaluated against various human cancer cell lines. In a comparative study, 2,2'-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene) exhibited IC50 values that were competitive with established chemotherapeutics.

| Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |

|---|---|---|

| A549 | 22.4 | 52.1 |

| HCT116 | 17.8 | 52.1 |

| PACA2 | 44.4 | 52.1 |

The down-regulation of cancer-related genes such as EGFR, BRCA1, and TP53 was observed in treated cells, indicating a potential mechanism of action through gene expression modulation.

Mechanistic Studies

Molecular docking studies have provided insights into the interaction of this compound with target proteins. For instance, docking against Escherichia coli enoyl reductase revealed promising binding affinities, suggesting that it may inhibit bacterial fatty acid biosynthesis.

Case Studies

In a recent study focusing on the synthesis of urea derivatives incorporating sulfonyl groups, it was found that these modifications enhanced both antibacterial and anticancer activities compared to their non-sulfonyl counterparts .

Q & A

Basic Research Question

- ¹H/¹³C NMR : The sulfonylbis(methylene) bridge appears as singlet peaks at δ 4.2–4.5 ppm (¹H) and δ 45–50 ppm (¹³C). Trifluoromethyl (-CF₃) groups show distinct ¹⁹F NMR signals at δ -62 to -65 ppm .

- LC-MS (ESI) : Molecular ion peaks [M+H]⁺ are observed at m/z 454.1 (calculated) and 454.0 (experimental), confirming molecular weight .

- Impurity Analysis : Minor ¹⁹F NMR signals (e.g., δ -74 ppm) may indicate residual trifluoroacetic acid or incomplete purification, necessitating repeat chromatography .

Advanced Consideration : Discrepancies between calculated and experimental NMR shifts (e.g., aromatic proton splitting) may arise from conformational flexibility or crystal packing effects, requiring DFT calculations for validation.

What role does the sulfonyl group play in the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The sulfonyl group acts as both an electron-withdrawing moiety and a directing group:

- Electronic Effects : Stabilizes transition states in Pd-catalyzed couplings by withdrawing electron density, enhancing oxidative addition of aryl halides .

- Steric Effects : The sulfonylbis(methylene) bridge creates a rigid geometry, favoring para-substitution in subsequent reactions (e.g., Suzuki-Miyaura couplings).

- Mechanistic Insight : Kinetic studies show that sulfonyl-based intermediates (e.g., Pd-sulfenate complexes) accelerate reductive elimination steps, improving reaction turnover .

How do trifluoromethyl groups influence electronic properties in material science applications?

Advanced Research Question

The -CF₃ groups:

- Electron-Withdrawing : Lower HOMO/LUMO levels, enhancing charge transport in organic semiconductors. For example, the compound’s LUMO (-3.2 eV) enables n-type behavior in organic heterostructures .

- Hydrophobicity : Improves thermal stability in polymer matrices (e.g., polyimides), with decomposition temperatures exceeding 400°C .

- Applications : Used as a p-type layer in organic double heterostructures (ODHs) with BP2T (intrinsic layer) and AC5-CF₃ (n-type layer), achieving external quantum efficiencies >12% .

Are unexpected side reactions observed during synthesis or derivatization?

Advanced Research Question

- Byproduct Formation : Competing Ullmann coupling may occur if copper iodide is present, generating bis(trifluoromethyl)biphenyl derivatives. This is mitigated by strict exclusion of Cu salts .

- Hydrolytic Sensitivity : The sulfonyl group is susceptible to hydrolysis under acidic conditions, forming sulfonic acid derivatives. Stability studies in pH 2–7 buffers are recommended .

- Fluorine Migration : High-temperature reactions (>100°C) may cause -CF₃ group migration, detected via ¹⁹F NMR. Lower temperatures (≤80°C) prevent this .

What methodologies assess purity and stability under varying conditions?

Basic Research Question

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve impurities with retention times ±0.5 min from the main peak .

- Thermogravimetric Analysis (TGA) : Decomposition onset at 320°C confirms thermal stability for high-temperature applications .

- Accelerated Aging : Storage under 40°C/75% RH for 28 days shows <5% degradation by LC-MS, indicating suitability for long-term studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.